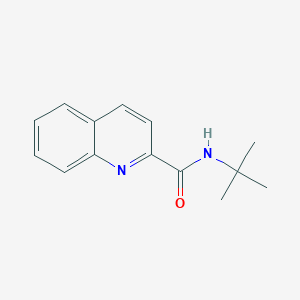

N-(tert-butyl)-2-quinolinecarboxamide

Descripción

N-(tert-butyl)-2-quinolinecarboxamide is a heterocyclic organic compound featuring a quinoline core substituted at the 2-position with a carboxamide group, where the nitrogen atom of the amide is bonded to a tert-butyl moiety. The quinoline scaffold is aromatic and planar, contributing to π-π stacking interactions in biological or material systems.

Propiedades

IUPAC Name |

N-tert-butylquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-14(2,3)16-13(17)12-9-8-10-6-4-5-7-11(10)15-12/h4-9H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIDUIWSSSTMTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Core Structure Variations

Quinoline vs. Isoquinoline Derivatives

- N-(tert-butyl)-2-quinolinecarboxamide: The quinoline core is aromatic, enabling electronic conjugation and interactions with biological targets like enzymes or receptors.

- N-tert-Butyl-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: This analogue replaces quinoline with a partially saturated tetrahydroisoquinoline core, reducing aromaticity and increasing conformational flexibility.

- N-(tert-butyl)decahydro-3-isoquinolinecarboxamide: The fully saturated decahydroisoquinoline core confers rigidity and may enhance metabolic stability due to reduced susceptibility to oxidative degradation .

Substituent Effects

- tert-Butyl Group: Present in all compounds discussed, this bulky, lipophilic group is known to shield reactive sites, slow metabolism, and improve bioavailability. However, it may reduce aqueous solubility .

- Sulfonyl and Methoxy Groups: In the tetrahydroisoquinoline derivative (), the sulfonyl group increases polarity and hydrogen-bonding capacity, which could enhance target affinity but reduce blood-brain barrier penetration. The methoxy group contributes electron-donating effects, altering electronic distribution .

- Dibenzofuran and Chloro-Nitro Substituents: N-(2-methoxydibenzofuran-3-yl)quinoline-2-carboxamide () incorporates a dibenzofuran moiety, adding a fused aromatic system that may enhance stacking interactions.

Table 1: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.